3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a pyridinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the core pyrazole ringCommon reagents used in these steps include thionyl chloride, sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thienyl derivatives: Known for their antimicrobial properties.
Furanylcarbonyl compounds: Used in the synthesis of pharmaceuticals.
Pyrazolyl-pyridinone analogs: Investigated for their potential as enzyme inhibitors.
Uniqueness
What sets 3-[5-[[(5-Chloro-2-thienyl)methyl]amino]-1-(3-furanylcarbonyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13ClN4O3S |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(furan-3-carbonyl)pyrazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H13ClN4O3S/c19-15-4-3-12(27-15)9-21-16-8-14(13-2-1-6-20-17(13)24)22-23(16)18(25)11-5-7-26-10-11/h1-8,10,21H,9H2,(H,20,24) |
InChI Key |
ZPZMUYKLUQEYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NN(C(=C2)NCC3=CC=C(S3)Cl)C(=O)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.